

Application Notes: N6-methyladenosine Immunoprecipitation Sequencing (MeRIP-seq)

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Compound of Interest		
Compound Name:	2-Methylamino-N6-	
	methyladenosine	
Cat. No.:	B15588405	Get Quote

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, stability, translation, and cellular senescence.[1] The dynamic regulation of m6A is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in a wide range of human diseases, including cancer.[1] Methylated RNA Immunoprecipitation followed by high-throughput sequencing (MeRIP-seq or m6A-seq) is a powerful and widely adopted technique to map the m6A landscape across the transcriptome.[1]

The principle of MeRIP-seq combines the specificity of immunoprecipitation with the high-throughput nature of next-generation sequencing to identify RNA fragments modified with m6A. [1] The process involves using an antibody that specifically recognizes and binds to m6A residues within RNA molecules.[1] Total RNA is extracted from cells or tissues and then fragmented. These fragments are incubated with an anti-m6A antibody, which captures the RNA fragments containing the m6A modification.[1] The antibody-RNA complexes are then immunoprecipitated, and the enriched m6A-containing RNA is eluted to construct a sequencing library.[1] By comparing the sequencing reads from the immunoprecipitated (IP) sample to a control "input" library (prepared from fragmented RNA before immunoprecipitation), regions of the transcriptome enriched for m6A can be identified.[1]

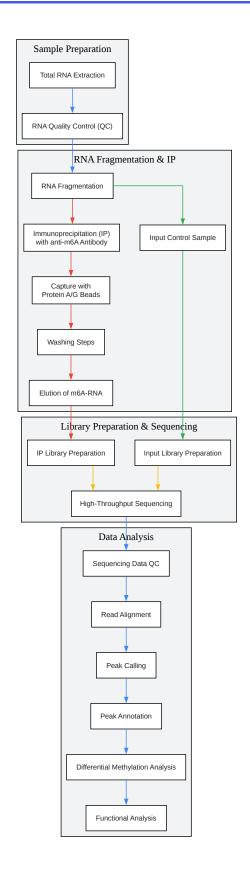
The insights gained from MeRIP-seq can help elucidate the role of m6A in gene regulation and disease pathogenesis, making it an invaluable tool for basic research and drug development.[1]



This technique allows for the transcriptome-wide identification of m6A sites, providing crucial insights into the role of m6A in cellular processes.[2]

Experimental Workflow





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Caption: MeRIP-seq Experimental Workflow.



Detailed Experimental Protocols

This section provides a comprehensive protocol for performing MeRIP-seq, from sample preparation to data analysis.

RNA Extraction and Quality Control

Objective: To isolate high-quality total RNA from biological samples.

Protocol:

- Extract total RNA from cells or tissues using a standard method such as TRIzol reagent or a commercial kit.[3] It is crucial to use RNase-free reagents and consumables to maintain RNA integrity.[4]
- Perform DNase treatment to remove any contaminating genomic DNA.[5] This is particularly important for organisms known to have m6A in their DNA.[5]
- Assess the quality and integrity of the extracted RNA. The RNA Integrity Number (RIN) should be ≥ 7.0 as determined by a Bioanalyzer.[6]
- Quantify the RNA concentration using a spectrophotometer or a fluorometric method like Qubit.

Parameter	Recommendation	Source
Starting Total RNA	500 ng - 300 μg	[1]
RNA Integrity (RIN)	≥ 7.0	[6]

RNA Fragmentation

Objective: To fragment the RNA into a suitable size range for immunoprecipitation and sequencing.

Protocol:



- Fragment the total RNA using a fragmentation buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM ZnCl2) at 94°C.[1] The incubation time should be optimized to achieve the desired fragment size.[1]
- Immediately stop the fragmentation reaction by adding a chelating agent like EDTA and placing the sample on ice.[1]
- Purify the fragmented RNA using ethanol precipitation.[1]
- Verify the size distribution of the fragmented RNA, which is typically in the range of 100-200 nucleotides, using a Bioanalyzer.[1]

Parameter	Recommendation	Source
Fragmentation Size	~100-200 nucleotides	[1]
Fragmentation Temperature	94°C	[1][7]
Fragmentation Time	5 minutes	[5][7]

N6-methyladenosine (m6A) Immunoprecipitation (IP)

Objective: To enrich for RNA fragments containing m6A modifications.

Protocol:

- Take an aliquot of the fragmented RNA (typically 10%) to serve as the "input" control.[5]
- Incubate the remaining fragmented RNA with a specific anti-m6A antibody at 4°C with gentle rotation.[1]
- Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.[1][8]
- Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.[1]
- Elute the m6A-containing RNA from the beads.[1]



Parameter	Recommendation	Source
Input Control	10% of fragmented RNA	[5]
Antibody Incubation	1-2 hours at 4°C	[3]

Library Preparation and Sequencing

Objective: To construct sequencing libraries from the immunoprecipitated and input RNA for high-throughput sequencing.

Protocol:

- Construct sequencing libraries from both the IP and input RNA samples using a strand-specific RNA library preparation kit.[1] This process typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[1]
- Perform quality control on the prepared libraries to assess their concentration and size distribution using a Bioanalyzer and qPCR.[6] The effective concentration of the library should be accurately quantified to ensure it is greater than 2nM.[6]
- Sequence the libraries on a high-throughput sequencing platform, such as Illumina.

Parameter	Recommendation	Source
Library Effective Concentration	> 2 nM	[6]

Data Analysis

Objective: To identify and analyze m6A-enriched regions from the sequencing data.

Workflow:

 Quality Control of Sequencing Data: Assess the quality of the raw sequencing reads using tools like FastQC.[6][9] This includes checking base quality scores, GC content, and adapter contamination.[6] Tools like Trimmomatic can be used to remove low-quality bases and adapters.[6]



- Read Alignment: Align the quality-filtered reads to a reference genome or transcriptome.[8]
- Peak Calling: Identify regions with a significant enrichment of reads in the IP sample compared to the input control. These enriched regions are referred to as "peaks." Common peak calling tools include MACS and exomePeak.[9][10]
- Peak Annotation: Annotate the identified peaks to determine their genomic features (e.g., exons, introns, UTRs) and associated genes.
- Differential Methylation Analysis: In studies with multiple conditions, identify differentially methylated regions between the experimental groups.[8][11]
- Motif Analysis: Identify consensus sequence motifs within the m6A peaks. The common m6A motif is RRACH (where R = G or A; H = A, C, or U).[4]
- Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the genes associated with m6A peaks to understand the biological processes regulated by m6A.[8]

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